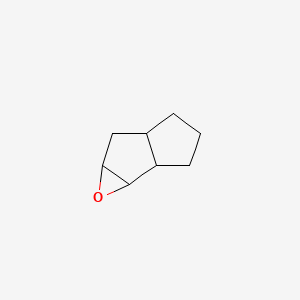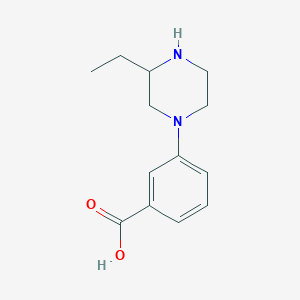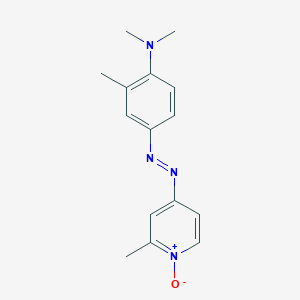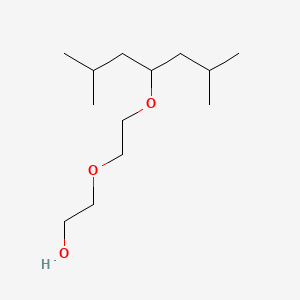
Ethanol, 2-(2-(1-isobutyl-3-methylbutoxy)ethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanol, 2-(2-(1-isobutyl-3-methylbutoxy)ethoxy)- is a chemical compound with the molecular formula C13H28O3. It is known for its unique structure, which includes an ethanol backbone with two ethoxy groups and a 1-isobutyl-3-methylbutoxy substituent. This compound is used in various industrial and scientific applications due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-(2-(1-isobutyl-3-methylbutoxy)ethoxy)- typically involves the reaction of 2-(2-(1-isobutyl-3-methylbutoxy)ethoxy)ethanol with appropriate reagents under controlled conditions. The reaction conditions often include specific temperatures, pressures, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined and processed under optimized conditions. The use of advanced technologies and equipment ensures efficient production while maintaining safety and environmental standards.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanol, 2-(2-(1-isobutyl-3-methylbutoxy)ethoxy)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols or hydrocarbons.
Applications De Recherche Scientifique
Ethanol, 2-(2-(1-isobutyl-3-methylbutoxy)ethoxy)- has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: It is employed in biochemical assays and as a component in certain biological buffers.
Medicine: It is investigated for its potential therapeutic properties and as an ingredient in pharmaceutical formulations.
Industry: It is used in the production of specialty chemicals, coatings, and other industrial products.
Mécanisme D'action
The mechanism of action of Ethanol, 2-(2-(1-isobutyl-3-methylbutoxy)ethoxy)- involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to Ethanol, 2-(2-(1-isobutyl-3-methylbutoxy)ethoxy)- include:
- 2-(2-(3-methylbutoxy)ethoxy)ethanol
- 2-(2-(3-methoxy-3-methylbutoxy)ethoxy)ethanol
- 2-(2-(1,3-dioxan-2-yl)ethoxy)ethanol
Uniqueness
Ethanol, 2-(2-(1-isobutyl-3-methylbutoxy)ethoxy)- is unique due to its specific structural features, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
63980-62-1 |
|---|---|
Formule moléculaire |
C13H28O3 |
Poids moléculaire |
232.36 g/mol |
Nom IUPAC |
2-[2-(2,6-dimethylheptan-4-yloxy)ethoxy]ethanol |
InChI |
InChI=1S/C13H28O3/c1-11(2)9-13(10-12(3)4)16-8-7-15-6-5-14/h11-14H,5-10H2,1-4H3 |
Clé InChI |
PUYQBWNBLFXRIO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(CC(C)C)OCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(1-adamantyl)propyl]-2-methylpropan-2-amine;hydrochloride](/img/structure/B13763082.png)
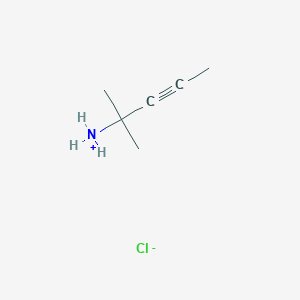
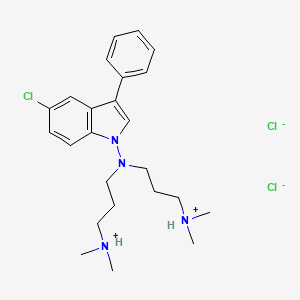
![3-[(2-Chloro-4-nitrophenyl)azo]-9H-carbazole](/img/structure/B13763087.png)
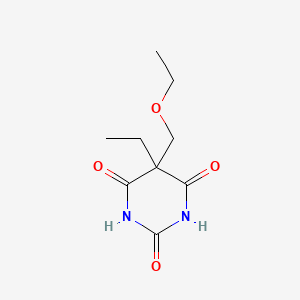
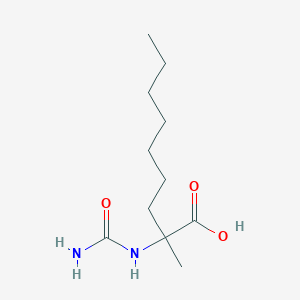
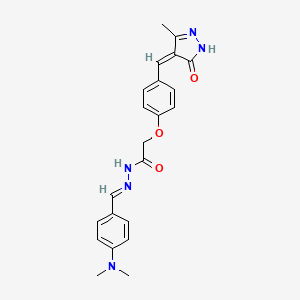
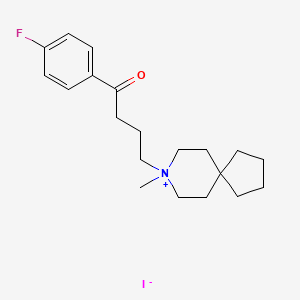


![1-Methoxy-3-methyl-7,8-dihydropyrrolo[1,2-a]pyrazin-4(6H)-one](/img/structure/B13763123.png)
